盐酸氟比洛芬-d4

描述

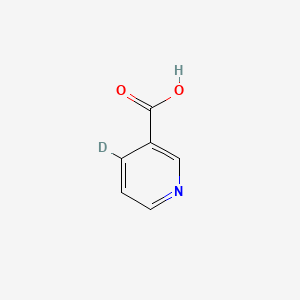

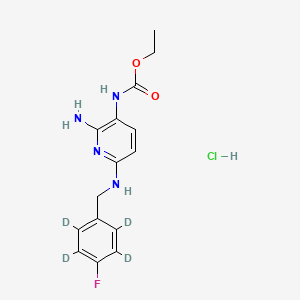

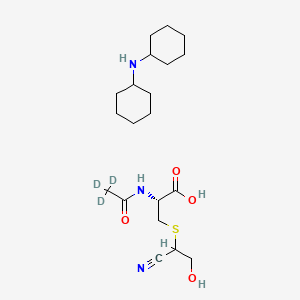

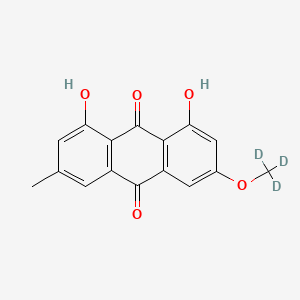

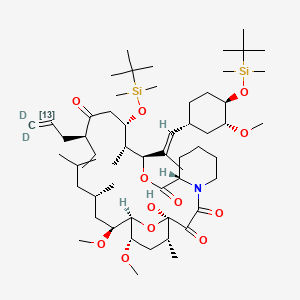

Flupirtine-d4 Hydrochloride Salt is a labeled form of Flupirtine . It is a selective neuronal potassium channel opener that also has NMDA receptor antagonist properties . The molecular formula is C15 D4 H13 F N4 O2 . H Cl and the molecular weight is 344.80 .

Molecular Structure Analysis

The molecular structure of Flupirtine-d4 Hydrochloride Salt is represented by the SMILES notation: Cl. [2H]c1c ( [2H])c (CNc2ccc (NC (=O)OCC)c (N)n2)c ( [2H])c ( [2H])c1F . The InChI notation is: InChI=1S/C15H17FN4O2.ClH/c1-2-22-15 (21)19-12-7-8-13 (20-14 (12)17)18-9-10-3-5-11 (16)6-4-10;/h3-8H,2,9H2,1H3, (H,19,21) (H3,17,18,20);1H/i3D,4D,5D,6D; .Physical And Chemical Properties Analysis

Flupirtine-d4 Hydrochloride Salt is a pale blue solid . It has a melting point of 197 - 199 °C (dec.) . It is soluble in methanol .科学研究应用

代谢和药代动力学

氟比洛芬,包括氟比洛芬-d4 盐酸盐等变体,已对其代谢和药代动力学进行了广泛的研究。研究人员已经开发了在各种生物样品中定量氟比洛芬及其代谢物的方法,这对于了解其在人体内的吸收和分布至关重要 (Scheuch 等,2015 年)。此外,还探讨了该药物在肝脏和其他组织中的代谢,提供了对其生物转化和活性代谢物形成的见解 (Patil 等,2018 年).

作用机制

氟比洛芬的作用机制一直是研究的主题,揭示了它作为非阿片类镇痛剂的作用。已知它通过打开神经元 Kv7 钾离子通道来促进 M 电流的产生,这有助于控制神经元兴奋性 (Devulder,2010 年)。这种特性使氟比洛芬在镇痛药中独树一帜,并为其在与神经元过度兴奋相关的疾病中的应用开辟了道路。

超越镇痛的临床应用

除了镇痛特性外,氟比洛芬在治疗各种神经系统疾病方面具有潜在应用。其神经保护作用(可能是由于 NMDA 拮抗特性)表明其可用于治疗克雅氏病、阿尔茨海默病和多发性硬化症等疾病 (Klawe 和 Maschke,2009 年)。此外,氟比洛芬已显示出在特定患者人群中改善认知功能的功效 (Otto 等,2004 年).

治疗纤维肌痛的潜力

最近的研究探索了氟比洛芬作为纤维肌痛的潜在治疗方法,纤维肌痛是一种以慢性疼痛、疲劳和认知功能障碍为特征的复杂疾病。氟比洛芬独特的药理特性,包括其对 Kv7 钾离子通道和 γ-氨基丁酸受体 A 的影响,使其成为管理与纤维肌痛相关的症状的很有希望的候选药物 (Lawson 等,2021 年).

药理特性和药物制剂

氟比洛芬的药理特性已在各种药物制剂中得到利用。研究集中于使用混合增溶剂增溶等技术提高其溶解度和生物利用度,这对于临床有效性至关重要 (Yadav 等,2018 年).

药物安全性和代谢物分析

安全性问题,特别是肝毒性,导致氟比洛芬在一些地区的使用受到限制。对其代谢的研究已经确定了潜在的反应性代谢物和负责其肝毒性的酶,为更安全的临床使用提供了关键信息 (Konishi 等,2018 年).

作用机制

Target of Action

Flupirtine-d4 Hydrochloride Salt primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the central nervous system, regulating neurotransmitter release and thus influencing various physiological functions.

Mode of Action

Flupirtine-d4 Hydrochloride Salt interacts with its targets in a unique way. It upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It enhances currents evoked by GABA in neurons, with a significantly larger effect in dorsal root ganglia than hippocampal or sympathetic neurons . Additionally, it has been suggested that Flupirtine acts like an NMDA antagonist .

Pharmacokinetics

Flupirtine-d4 Hydrochloride Salt exhibits a bioavailability of 90% when administered orally and 70% when administered rectally . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% of the analgesic potential of its parent compound . About 72% of Flupirtine and its metabolites appear in urine and 18% appear in feces . The average half-life of the compound is 6.5 hours .

Result of Action

The molecular and cellular effects of Flupirtine-d4 Hydrochloride Salt’s action are diverse. It activates Kv7 channels, G-protein-regulated inwardly rectifying K channels, and γ-aminobutyric acid type A receptors . There is also evidence of additional, as yet unidentified mechanisms of action involved in the effects of Flupirtine .

安全和危害

未来方向

Flupirtine exhibits an interesting pharmacological profile that offers clues of potential targets that merit investigation as novel therapeutic approaches to a range of clinical conditions . Its main mode of action, potassium K V 7 (KCNQ) channel activation, opens a series of further therapeutic possibilities . One of them has now been realized: its back-up compound, the bioisostere retigabine, has been approved for the treatment of epilepsy .

属性

IUPAC Name |

ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZQELGBFQHPE-HGSONKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)